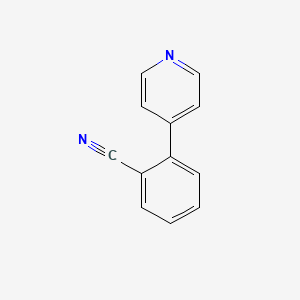

2-(Pyridin-4-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Pyridin-4-yl)benzonitrile is an organic compound with the molecular formula C12H8N2 It consists of a benzonitrile moiety substituted with a pyridine ring at the 4-position

Applications De Recherche Scientifique

2-(Pyridin-4-yl)benzonitrile has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex organic molecules, including ligands for coordination chemistry.

Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.

Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of antiepileptic drugs.

Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.

Mécanisme D'action

Target of Action

The primary targets of 2-(Pyridin-4-yl)benzonitrile are metal (II) complexes . These complexes are formulated as M2L2(SO4)2(H2O)6·H2O, where M represents different metal (II) ions . The ligand acts as a μ2-bridge linking two metal (II) centers .

Mode of Action

This compound interacts with its targets by forming one-dimensional chains, in which the ligand acts as a μ2-bridge linking two metal (II) centers . Different chains are connected by strong H bonds and π–π stacking interactions into a three-dimensional supramolecular architecture .

Biochemical Pathways

The compound is involved in the hydrogen evolution reaction (HER) from water . Among the three complexes, the Ni complex 1 and the Co complex 2 can act as the electrocatalysts for the HER from water .

Result of Action

The result of the compound’s action is the electrocatalysis of the hydrogen evolution reaction from water . The Co complex 2 shows better electrocatalytic activity .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure. For instance, the graphene cannot catalyze the HER; however, the complex 1/graphene composite shows similar electrocatalytic activity to complex 1 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Pyridin-4-yl)benzonitrile involves the cross-coupling reaction of 4-bromopyridine with benzonitrile using a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, in the presence of a base like potassium carbonate and a ligand like triphenylphosphine.

Another approach involves the direct cyanation of 4-pyridylboronic acid with benzonitrile in the presence of a copper catalyst. This method offers a straightforward route to the desired product with high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale cross-coupling reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Pyridin-4-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Pyridin-2-yl)benzonitrile: Similar structure but with the pyridine ring attached at the 2-position.

4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A more complex derivative with additional pyridine rings.

Uniqueness

2-(Pyridin-4-yl)benzonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring can significantly affect the compound’s ability to interact with molecular targets, making it a valuable scaffold in drug design and materials science.

Activité Biologique

2-(Pyridin-4-yl)benzonitrile, with the molecular formula C12H8N2, is an organic compound notable for its unique substitution pattern that influences both its chemical reactivity and biological activity. The compound features a benzonitrile moiety with a pyridine ring substituted at the 4-position, making it a significant compound in medicinal chemistry and materials science.

- Molecular Weight : 180.20 g/mol

- Structure : Contains a pyridine ring and a benzonitrile group.

This compound is primarily utilized as a building block in synthesizing more complex organic molecules, including ligands for coordination chemistry and bioactive molecules.

The biological activity of this compound is characterized by its interaction with various molecular targets, particularly in the context of drug discovery. Its primary targets include:

- G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in numerous physiological processes and are prominent drug targets. The compound may act as a modulator influencing GPCR signaling pathways, which are pivotal for therapeutic interventions in various diseases .

- Enzyme Inhibition : This compound has been investigated for its potential to inhibit specific enzymes, making it a candidate for developing enzyme inhibitors that can be used in treating conditions such as epilepsy and other neurological disorders.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Electrocatalytic Activity : The compound has demonstrated electrocatalytic properties in the hydrogen evolution reaction (HER), which is significant for energy conversion applications.

- Receptor Modulation : It has been shown to interact with GPCRs, potentially acting as an allosteric modulator, thus influencing receptor activation and downstream signaling pathways .

- Pharmacophore Development : Research indicates that this compound can serve as a pharmacophore in drug design, particularly for antiepileptic drugs, highlighting its potential therapeutic applications.

Case Study 1: Antiepileptic Drug Development

A study explored the synthesis of novel derivatives based on this compound aimed at enhancing antiepileptic activity. The derivatives showed improved binding affinity to specific receptors involved in seizure modulation.

Case Study 2: Electrocatalytic Applications

Research demonstrated that complexes formed with this compound exhibited enhanced electrocatalytic performance in HER compared to traditional catalysts. This finding suggests potential applications in sustainable energy technologies.

Similar Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 4-(Pyridin-2-yl)benzonitrile | Pyridine ring at the 2-position | Similar GPCR modulation potential |

| 4-(2,6-di(pyridin-4-yl)pyridin-4-yl) | More complex derivative with additional pyridine rings | Enhanced enzyme inhibition properties |

Uniqueness of this compound

The specific substitution pattern of this compound influences its ability to interact with various molecular targets, making it a valuable scaffold in drug design and materials science. Its unique structural features allow for diverse biological activities compared to similar compounds.

Propriétés

IUPAC Name |

2-pyridin-4-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNCNJQHCKPAKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.